

Application Notes and Protocols for VHL Ligand-Recruiting PROTACs

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Compound of Interest

Compound Name: VHL Ligand 14

Cat. No.: B15621350

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Introduction

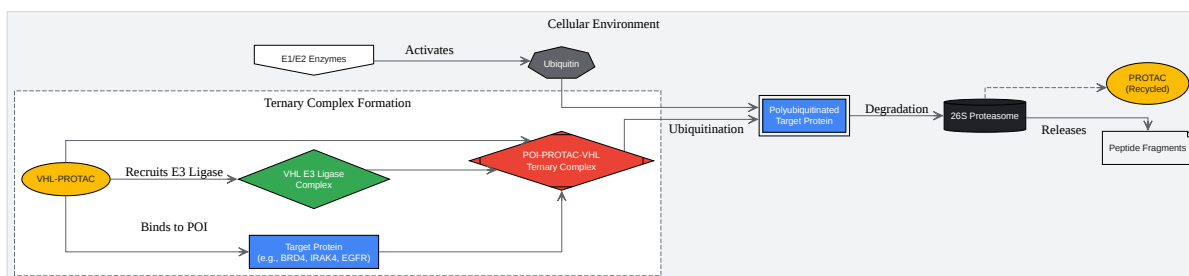
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. PROTACs that utilize a ligand for the von Hippel-Lindau (VHL) E3 ligase have emerged as a powerful class of research tools and potential therapeutics.

This document provides detailed application notes and protocols for the in vitro and in vivo application of VHL ligand-recruiting PROTACs, focusing on those targeting BRD4, IRAK4, and EGFR.

Mechanism of Action

VHL-based PROTACs function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex (CRL2^{VHL}). This proximity facilitates the

transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.



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PROTAC Mechanism of Action

Quantitative Data Summary

The following tables summarize the *in vitro* degradation potency and *in vivo* efficacy of representative VHL-recruiting PROTACs targeting BRD4, IRAK4, and EGFR.

Table 1: *In Vitro* Degradation of Target Proteins by VHL-Recruiting PROTACs

Target Protein	PROTAC Compound	Cell Line	DC50 (nM)	Dmax (%)	Reference
BRD4	MZ1	HeLa, MDA-MB-231	~10-100	>90	[1]
QCA570	Bladder Cancer Cells	~1	>90	[2]	
PROTAC 17	22Rv1	<1000	>90	[3]	
IRAK4	Compound 3	PBMCs	3000	~50	[4]
Compound 9	PBMCs	151	>95	[5]	
EGFR	Compound 6	H3255	<100	>90	[6]
PROTAC 10	H3255	~100-1000	>80	[6]	
P3	HCC827 (EGFRdel19)	0.51	>90	[7]	
P3	H1975 (EGFRL858R/T790M)	126.2	>90	[7]	

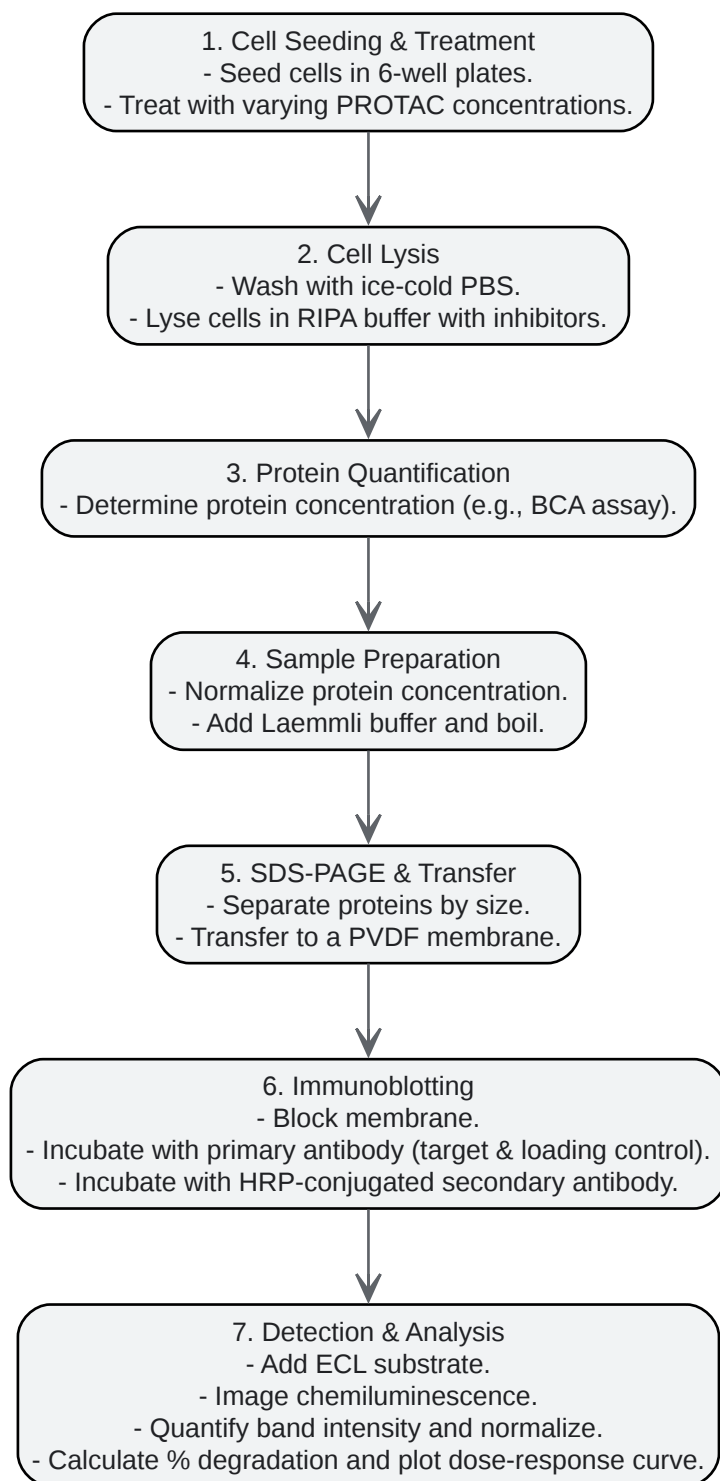
Table 2: In Vivo Efficacy of VHL-Recruiting PROTACs

Target Protein	PROTAC Compound	Animal Model	Administration Route & Dose	Outcome	Reference
BRD4	JV8	4T1 Xenograft	10 mg/kg, i.p.	Significant tumor suppression	[8]
PROTAC 20	CRPC Xenograft	Not specified	Tumor regression	[3]	
PI3K/mTOR	GP262	MDA-MB-231 Xenograft	25 mg/kg, i.p.	79.2% tumor growth inhibition	
EGFR	Compound 14	HCC827 Xenograft	30 mg/kg, i.p.	Substantial anti-tumor activity	

Experimental Protocols

In Vitro Protein Degradation Assay (Western Blot)

This protocol outlines the steps to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of a PROTAC.



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Western Blot Workflow for PROTAC Analysis

Materials:

- Cell line of interest
- VHL-recruiting PROTAC
- Vehicle control (e.g., DMSO)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- Laemmli sample buffer
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (against target protein and a loading control, e.g., GAPDH or β -actin)
- HRP-conjugated secondary antibody
- ECL substrate and imaging system

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
 - Allow cells to adhere overnight.
 - Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 μ M) and a vehicle control for a predetermined time (e.g., 24 hours).

- Cell Lysis:
 - Aspirate the media and wash cells twice with ice-cold PBS.
 - Add an appropriate volume of lysis buffer to each well and scrape the cells.
 - Incubate the lysate on ice for 30 minutes, vortexing occasionally.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant (protein lysate) to a new tube.
- Protein Quantification and Sample Preparation:
 - Determine the protein concentration of each lysate.
 - Normalize the protein concentration of all samples with lysis buffer.
 - Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95°C for 5-10 minutes.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
 - Run the gel to separate proteins by size.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
 - Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Repeat the process for the loading control antibody.

- Detection and Analysis:
 - Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
 - Quantify the band intensity for the target protein and the loading control using densitometry software.
 - Normalize the target protein signal to the loading control.
 - Calculate the percentage of protein degradation relative to the vehicle-treated control.
 - Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

In Vivo Administration of PROTACs in Mouse Xenograft Models

This protocol provides a general framework for in vivo efficacy studies of VHL-recruiting PROTACs.

Materials:

- Immunocompromised mice (e.g., BALB/c nude or SCID)
- Cancer cell line of interest
- Matrigel (optional)
- VHL-recruiting PROTAC
- Vehicle for formulation (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline)
- Dosing equipment (e.g., oral gavage needles, syringes)
- Calipers for tumor measurement

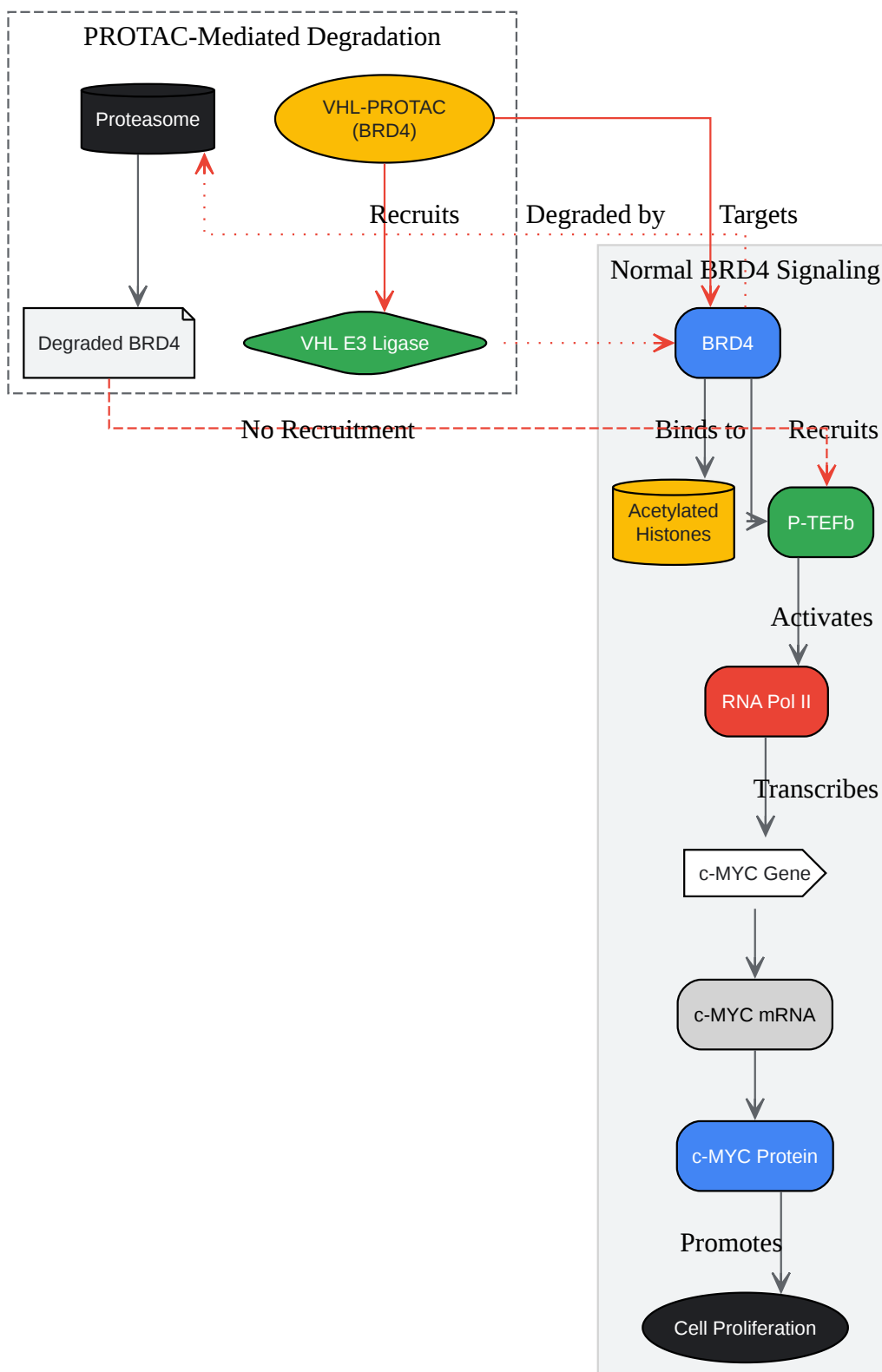
Procedure:

- Tumor Implantation:
 - Harvest cancer cells and resuspend them in serum-free medium or PBS, optionally mixed 1:1 with Matrigel.
 - Subcutaneously inject $1-5 \times 10^6$ cells into the flank of each mouse.
- Tumor Growth and Randomization:
 - Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
 - Randomize mice into vehicle control and treatment groups.
- PROTAC Formulation and Administration:
 - Prepare the PROTAC formulation. A common formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.
 - Administer the PROTAC or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage) at the determined dose and schedule (e.g., daily).
- Monitoring and Endpoint Analysis:
 - Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$.
 - Monitor the body weight of each animal to assess toxicity.
 - At the end of the study, euthanize the animals and harvest tumors for pharmacodynamic analysis (e.g., Western blot to confirm target degradation).

Signaling Pathway Diagrams

BRD4 Signaling Pathway and Disruption by PROTACs

BRD4 is a key epigenetic reader that regulates the transcription of oncogenes like c-MYC. Degradation of BRD4 by a VHL-recruiting PROTAC leads to the downregulation of c-MYC and subsequent inhibition of cancer cell proliferation.

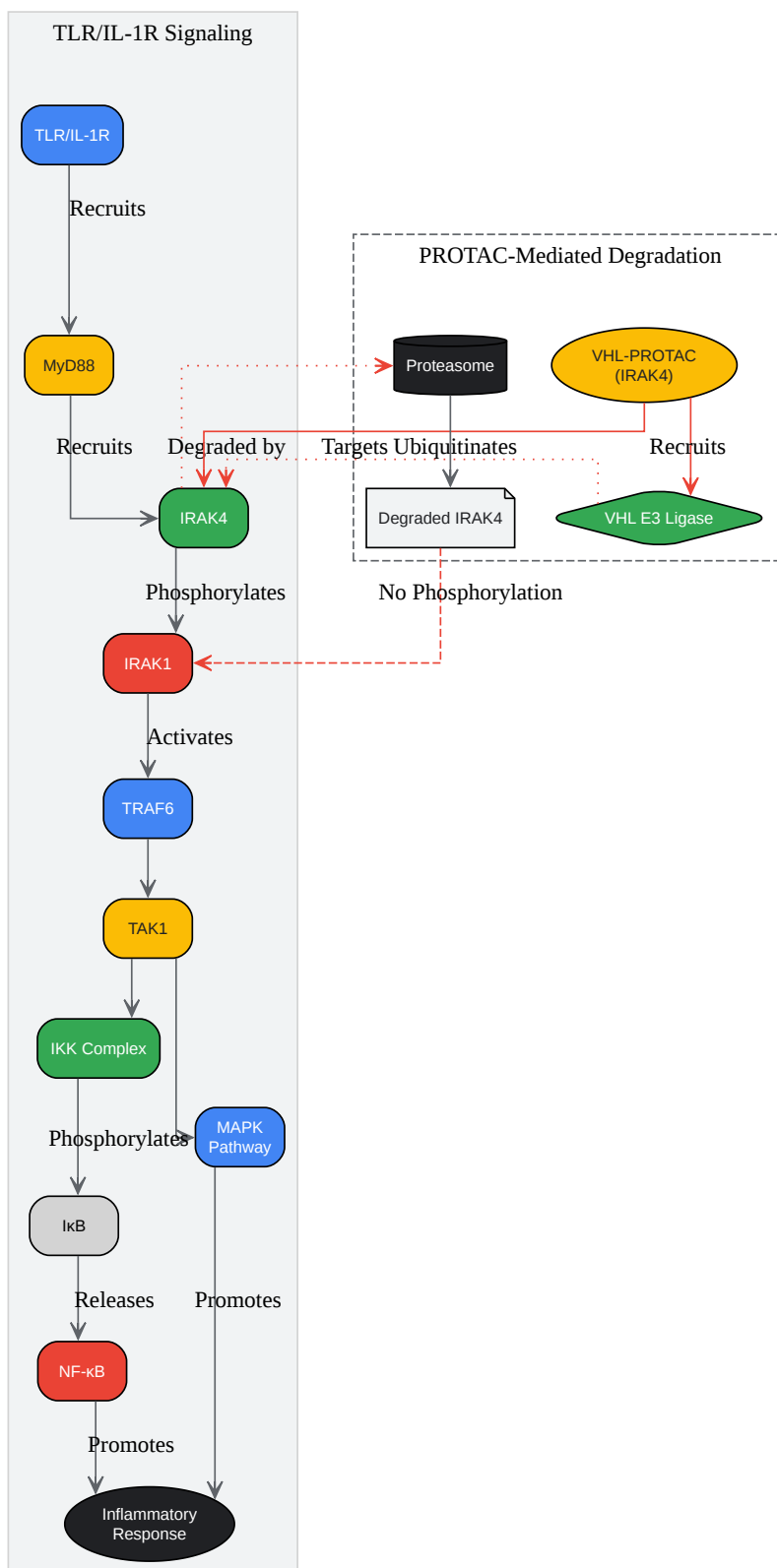


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BRD4 Signaling Disruption by PROTAC

IRAK4 Signaling Pathway and Disruption by PROTACs

IRAK4 is a critical kinase in the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, leading to the activation of NF- κ B and MAPK pathways. Degradation of IRAK4 blocks these pro-inflammatory signals.

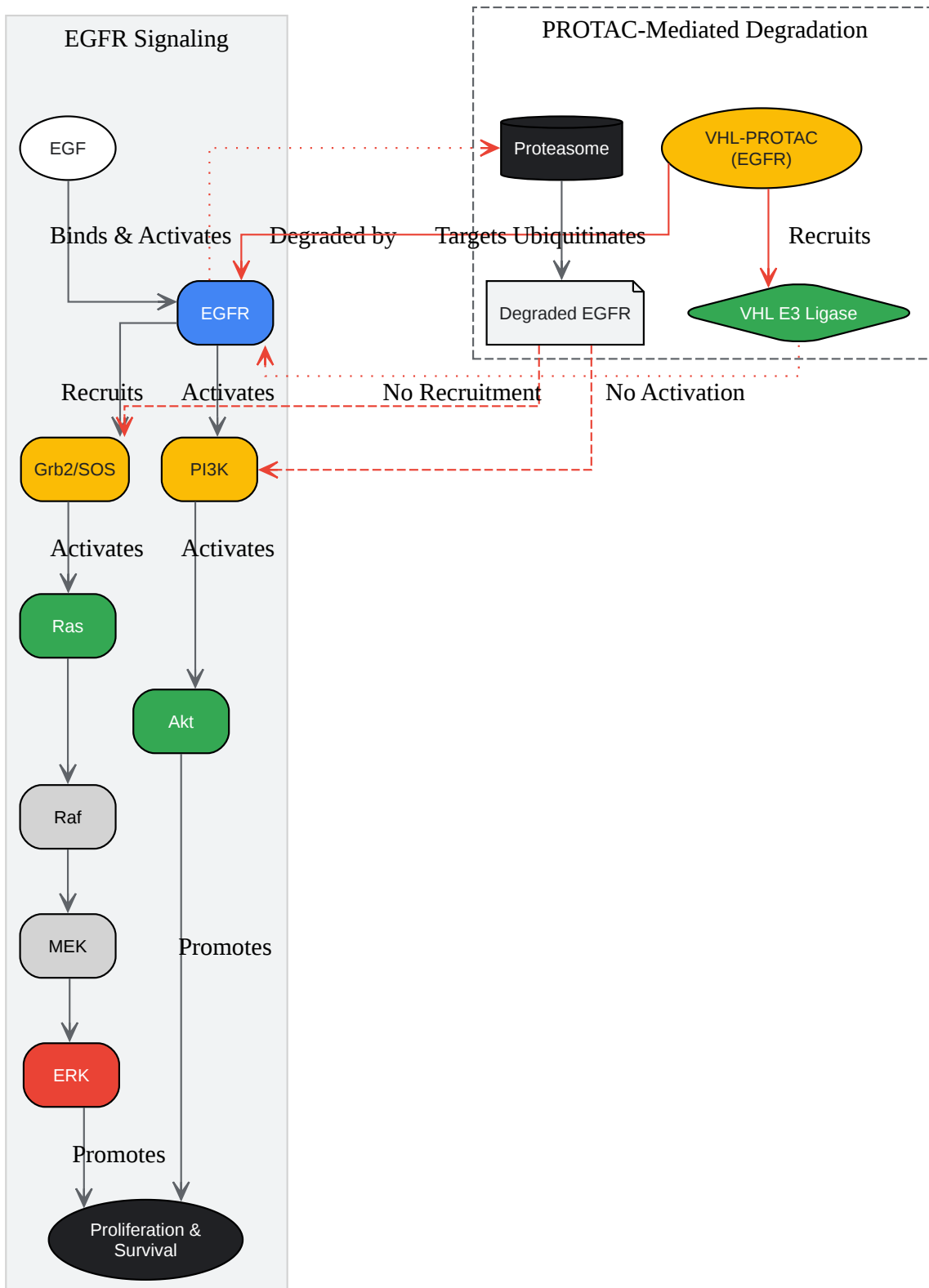


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IRAK4 Signaling Disruption by PROTAC

EGFR Signaling Pathway and Disruption by PROTACs

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive cell proliferation and survival. Degrading EGFR with a VHL-recruiting PROTAC can overcome resistance to traditional EGFR inhibitors.



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EGFR Signaling Disruption by PROTAC

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